Regioisomeric Differentiation: Furan-3-carboxamide vs. Furan-2-carboxamide
The target compound bears a furan-3-carboxamide terminus, locating the ring oxygen at the meta position relative to the carboxamide linkage. In contrast, the commercially available furan-2-carboxamide regioisomer (CAS 2034614-36-1) places the oxygen at the ortho position . This positional shift alters the spatial orientation of the hydrogen-bond-accepting oxygen by approximately 120°, which can redirect the carboxamide NH vector and modify the complementarity to adenine-mimetic binding pockets in kinase and ENPP1 active sites [1].
| Evidence Dimension | Regioisomeric topology of the terminal heterocycle |
|---|---|
| Target Compound Data | Furan-3-carboxamide: oxygen at meta position relative to amide linkage; dipole moment vector oriented away from the triazolopyrimidine plane |
| Comparator Or Baseline | Furan-2-carboxamide regioisomer (CAS 2034614-36-1): oxygen at ortho position; altered H-bond acceptor geometry |
| Quantified Difference | Qualitative difference in H-bond acceptor vector orientation (~120° angular displacement); quantitative binding affinity differences are target-dependent and not yet reported in head-to-head assays for this pair |
| Conditions | Structural comparison based on SMILES: Target = C1=COC=C1C(=O)NCCCC2=CN3C(=NC=N3)N=C2; Comparator = C1=COC(=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Why This Matters
Procurement of the incorrect regioisomer (furan-2-carboxamide) can yield a molecule with divergent binding geometry and potentially null target engagement, undermining SAR studies and biological assay reproducibility.
- [1] Kawaguchi M, Minami S, Ieda N, Nakagawa H. [1,2,4]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. Bioorg Med Chem Lett. 2024;110:129820. Demonstrates that modifications to the terminal substituent of triazolo[1,5-a]pyrimidines profoundly affect ENPP1 inhibitory potency and selectivity. View Source
